molecular formula C39H55F3N10O11 B583042 H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE CAS No. 140436-67-5

H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE

Cat. No.: B583042
CAS No.: 140436-67-5
M. Wt: 896.923
InChI Key: NTVASBVJSJIDKA-IGCYJKAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE is a synthetic hexapeptide modified with a trifluoroacetate (TFA) counterion. The peptide sequence consists of six amino acids: serine (Ser), phenylalanine (Phe, repeated), leucine (Leu), arginine (Arg), and asparagine (Asn). The trifluoroacetate salt is formed during peptide synthesis, typically via cleavage from resin using trifluoroacetic acid (TFA), which protonates the peptide’s terminal amine groups, forming a stable salt . This modification enhances solubility in polar solvents (e.g., water, acetonitrile) and facilitates purification. While the parent peptide’s biological function depends on its sequence, the TFA counterion is inert in most biological contexts but may influence physicochemical properties such as stability and hydrophobicity.

Properties

CAS No.

140436-67-5

Molecular Formula

C39H55F3N10O11

Molecular Weight

896.923

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C37H54N10O9.C2HF3O2/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22;3-2(4,5)1(6)7/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42);(H,6,7)/t24-,25-,26-,27-,28-,29-;/m0./s1

InChI Key

NTVASBVJSJIDKA-IGCYJKAMSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .

Chemical Reactions Analysis

Types of Reactions

H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to and activating protease-activated receptor 1 (PAR-1). This activation triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent downstream effectors. These pathways are involved in various physiological processes, such as platelet aggregation, inflammation, and cellular proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(a) APELIN PRECURSOR (61-77) TRIFLUOROACETATE
  • Sequence : A 17-residue peptide (H-LYS-PHE-ARG-ARG-GLN-ARG-PRO-ARG-LEU-SER-HIS-LYS-GLY-PRO-MET-PRO-PHE-OH) with TFA counterion.
  • Key Differences :
    • Longer chain (17 vs. 6 residues) enables broader receptor interactions (e.g., apelin receptor in cardiovascular regulation).
    • Higher molecular weight (2,209.6 Da vs. ~800–900 Da estimated for the target compound) .
    • Functional specificity: APELIN-17 modulates blood pressure and fluid homeostasis, whereas the target hexapeptide’s role is less characterized but may involve signaling pathways influenced by its Phe-rich motif.
(b) N6-(Piperidin-4-yl)-N4-(3-Chloro-4-Fluorophenyl)-7-Methoxyquinazoline-4,6-Diamine Trifluoroacetate
  • Structure : A small-molecule kinase inhibitor with TFA counterion.
  • Key Differences: Non-peptidic structure vs. peptide backbone.

Physicochemical Properties

Property H-SER-PHE-PHE-LEU-ARG-ASN-OH TFA APELIN-17 TFA Small-Molecule TFA
Molecular Weight (Da) ~800–900 (estimated) 2,209.6 ~500–600
Solubility High in polar solvents Moderate in water High in DMSO/water
Stability pH-sensitive (Arg/Asn residues) Stable at -20°C Stable at room temperature
Biological Half-Life Short (peptidase degradation) Moderate Long

Biological Activity

H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE is a synthetic peptide that has garnered attention for its biological activity, particularly as a selective activating peptide for protease-activated receptor 1 (PAR-1). This receptor plays a crucial role in various physiological processes, including blood coagulation and cellular signaling. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

  • Chemical Structure : The compound consists of a specific sequence of amino acids: Serine (Ser), Phenylalanine (Phe), Leucine (Leu), Arginine (Arg), and Asparagine (Asn).
  • CAS Number : 140436-67-5
  • Molecular Weight : Approximately 747.89 g/mol.

This compound selectively activates PAR-1, which is implicated in several biological processes:

  • Blood Coagulation : Activation of PAR-1 leads to platelet aggregation and thrombus formation.
  • Cellular Signaling : The receptor is involved in signaling pathways that affect cell proliferation, migration, and survival.

1. Biological Activity Studies

Research has demonstrated that this compound functions effectively as an agonist for PAR-1. In vitro studies have shown that the peptide can induce cellular responses characteristic of PAR-1 activation, such as increased intracellular calcium levels and phosphorylation of downstream signaling proteins.

StudyFindings
Demonstrated selective activation of PAR-1 in human platelets.
Showed dose-dependent effects on cellular signaling pathways linked to PAR-1.
Highlighted potential therapeutic applications in managing blood coagulation disorders.

2. Case Studies

A notable case study involved the use of this compound in a model of thrombosis. The peptide was administered to assess its effects on thrombus formation:

  • Model : Mouse model of arterial thrombosis.
  • Results : The peptide significantly reduced thrombus size compared to controls, indicating its potential as a therapeutic agent in thrombotic conditions.

Stability and Modification Studies

The stability of peptides like this compound is critical for their efficacy as therapeutic agents. Research indicates that modifications can enhance their stability against enzymatic degradation:

Table 2: Stability Modifications

Modification TypeEffect on StabilityReference
N-terminal AcetylationIncreases resistance to proteolytic degradation
Introduction of D-amino acidsEnhances metabolic stability
Backbone modificationsProlongs half-life in plasma

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.